Cyanabactin
Description
Properties
CAS No. |
2141961-23-9 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.41 |
IUPAC Name |
N-(4-Cyano-3-cyclopropylphenyl)-1-(p-tolyl)methanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3 |
InChI Key |
PVSUTUAFYDGUTJ-UHFFFAOYSA-N |
SMILES |
O=S(CC1=CC=C(C)C=C1)(NC2=CC=C(C#N)C(C3CC3)=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanabactin |
Origin of Product |
United States |
Cyanabactin Synthetic Abscisic Acid Receptor Agonist
Historical Discovery and Initial Characterization
The development of cyanabactin was a result of rational design aimed at creating a potent and selective molecule for manipulating plant transpiration.
The primary motivation for designing this compound was the need for chemical tools to control plant water use, a critical issue given increasing drought conditions and limited freshwater resources. nih.govresearchgate.netacs.org The plant hormone abscisic acid (ABA) naturally regulates stomatal apertures, which control transpiration, making its receptors key targets for synthetic agonists. nih.govacs.orgscience.gov
This compound was developed by modifying the structure of a previously identified sulfonamide-based ABA mimic, quinabactin (B1678640) (also known as AM1). researchgate.netnih.gov Researchers hypothesized that the quinolinone ring in quinabactin could be simplified to a substituted cyanophenyl ring. oup.com In this new structure, the nitrile group would act as a hydrogen bond acceptor, similar to the quinolinone oxygen in quinabactin. oup.com The design of this compound specifically aimed to create a small molecule with improved selectivity and a greater capacity to reduce water loss through transpiration. researchgate.netnih.gov The core idea was that a more compact and efficient scaffold could lead to a potent agonist. nih.govacs.orgscience.gov
The rational design process involved creating a molecule where specific substructures would mimic the key functional groups of ABA. nih.govresearchgate.netacs.org Specifically, this compound's arylnitrile was designed to imitate the cyclohexenone oxygen of ABA, while its sulfonamide and 4-methylbenzyl components were intended to mimic ABA's carboxylate and C6 methyl groups, respectively. nih.govresearchgate.netacs.orgscience.gov This targeted approach led to the synthesis of a potent and selective agonist. nih.govresearchgate.net
This compound, pyrabactin (B1679896), and quinabactin are all synthetic ABA receptor agonists, but they exhibit notable differences in their selectivity and potency.
Pyrabactin, the first synthetic ABA mimic discovered, is a selective agonist that primarily activates PYR1 (Pyrabactin Resistance 1) and, to a lesser extent, PYL1. oup.comoup.com Its effectiveness is most pronounced in seeds, where PYR1 is highly expressed, which limits its application in vegetative tissues. researchgate.netoup.com Pyrabactin can also act as an antagonist for other receptor subtypes like PYL2 and PYL3. frontiersin.org
Quinabactin was developed to overcome the seed-selectivity of pyrabactin and activate a broader range of receptors to elicit ABA-like effects in vegetative tissues. oup.comfrontiersin.org It is more potent than pyrabactin in activating PYR1 and affects a wider set of receptors. oup.com However, its effects are still predominantly mediated through the dimeric subfamily III receptors, PYR1 and PYL1. oup.comoup.com
This compound was designed based on the structure of quinabactin with the goal of achieving even greater selectivity and potency. researchgate.netbohrium.com It exhibits approximately 10-fold greater selectivity for PYR1/PYL1 compared to PYL2 than quinabactin does. oup.comoup.com Despite this high selectivity, this compound maintains strong ABA-like activity in whole plants, underscoring the critical role of high-potency activation of PYR1 and PYL1 for inducing responses in vegetative tissues. oup.comoup.com Genetic studies have confirmed that the physiological effects of both this compound and quinabactin are significantly diminished when PYR1 and PYL1 are genetically removed. nih.govresearchgate.netacs.orgoup.com
Table 1: Comparison of Synthetic ABA Receptor Agonists
| Feature | Pyrabactin | Quinabactin | This compound |
|---|---|---|---|
| Primary Target Receptors | PYR1, PYL1 (selective) oup.comoup.com | Broader spectrum, but predominantly PYR1, PYL1 oup.comoup.com | Highly selective for PYR1, PYL1 nih.govoup.comoup.com |
| Primary Tissue of Action | Seeds researchgate.netoup.com | Vegetative tissues and seeds oup.com | Vegetative tissues researchgate.netoup.com |
| Potency | Less potent than Quinabactin oup.com | More potent than Pyrabactin oup.com | Potent agonist with low nanomolar activity nih.govresearchgate.net |
| Antagonistic Activity | Antagonist for PYL2, PYL3 frontiersin.org | Primarily an agonist oup.com | Primarily an agonist nih.gov |
| Design Basis | Forward chemical genetic screen oup.comoup.com | Yeast two-hybrid screen oup.comfrontiersin.org | Rational design based on Quinabactin researchgate.netnih.govoup.com |
Molecular Mechanisms of Action
This compound's effectiveness as an ABA receptor agonist is rooted in its specific molecular interactions with the receptor proteins and its ability to initiate the downstream signaling pathway.
This compound was rationally designed to be a potent agonist that preferentially activates Pyrabactin Resistance 1 (PYR1) and its close homolog PYL1, which are part of the dimeric subfamily IIIA of ABA receptors. nih.govresearchgate.netacs.org It demonstrates low nanomolar potency, indicating a very high affinity for these specific receptors. nih.govresearchgate.netmedkoo.com
Isothermal titration calorimetry (ITC) measurements have confirmed this compound's high ligand efficiency, stemming from its compact structure. nih.govresearchgate.netacs.orgscience.gov Its selectivity for PYR1 and PYL1 is a key characteristic. Compared to quinabactin, this compound shows about a tenfold higher selectivity for PYR1/PYL1 over PYL2. oup.comoup.com This high degree of selectivity is significant because genetic studies have shown that the removal of PYR1 and PYL1 abolishes the effects of this compound, defining these subfamily IIIA receptors as the critical targets for its action. nih.govresearchgate.netacs.orgoup.com While most sulfonamide-type agonists preferentially bind to dimeric ABA receptors of subfamily III, this compound's focused activation of PYR1 and PYL1 highlights its utility as a selective chemical probe. researchgate.net
The structural basis for this compound's potent agonist activity has been elucidated through X-ray crystallography. A crystal structure of this compound in a complex with the PYR1 receptor, resolved at 1.63 Å, provides detailed insights into the interaction. nih.govresearchgate.netacs.orgscience.gov
The structure reveals that this compound's arylnitrile group functionally mimics the cyclohexenone oxygen of the natural hormone, ABA. nih.govresearchgate.netacs.orgscience.gov This mimicry is crucial for engaging the "tryptophan lock," a key structural element required to stabilize the activated state of the receptor. nih.govresearchgate.netacs.orgscience.gov The tryptophan lock involves a conserved tryptophan residue from the interacting PP2C protein, which inserts into a pocket on the receptor surface that is formed upon ligand binding and gate loop closure. oup.com The engagement of this lock is a hallmark of receptor activation.
Furthermore, other parts of the this compound molecule are positioned to mimic other key features of ABA. Its sulfonamide group and the 4-methylbenzyl substructure occupy positions analogous to ABA's carboxylate and C6 methyl groups, respectively. nih.govresearchgate.netacs.orgscience.gov This precise structural mimicry allows this compound to effectively bind to the receptor's ligand-binding pocket and induce the conformational changes necessary for signal transduction. nih.govd-nb.info
Upon binding to PYR/PYL receptors like PYR1, this compound triggers a conformational change in the receptor. d-nb.info This change creates a binding site for Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway. oup.comnih.govresearchgate.net The this compound-receptor complex then binds to and inhibits the phosphatase activity of PP2Cs. oup.comnih.govjsbba.or.jp
The inhibition of PP2Cs is the crucial step that activates the downstream signaling cascade. nih.gov In the absence of ABA or an agonist, PP2Cs actively dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s). nih.govlidsen.com When PP2Cs are inhibited by the this compound-bound receptor complex, this repression is lifted. nih.govresearchgate.netlidsen.com Consequently, SnRK2s become activated through autophosphorylation. oup.com These activated SnRK2 kinases then phosphorylate numerous downstream targets, including transcription factors and ion channels, to execute the various ABA-regulated physiological responses, such as stomatal closure and stress-responsive gene expression. researchgate.netoup.comnih.gov Genetic analyses have demonstrated that this compound treatment activates multiple ABA responses in plants, confirming that its potent in vitro activity translates to the activation of the complete downstream signaling pathway in vivo. nih.govresearchgate.netacs.org
Physiological Effects in Planta
The application of this compound to plants elicits a range of physiological responses that are characteristic of the natural hormone abscisic acid. These effects are most prominently observed in the regulation of water balance and stress adaptation.
One of the most significant and well-documented effects of this compound is its ability to modulate stomatal conductance and, consequently, transpiration. nih.govresearchgate.net Stomata are microscopic pores on the surface of plant leaves that regulate gas exchange, including the uptake of carbon dioxide for photosynthesis and the release of water vapor during transpiration. wur.nl
Research has demonstrated that treatment with this compound leads to a reduction in whole-plant stomatal conductance in Arabidopsis. nih.govacs.org This decrease in the ease with which water vapor can pass through the stomata directly results in reduced transpiration rates. nih.govresearchgate.net By promoting stomatal closure, this compound helps the plant conserve water, a crucial response under drought conditions. unoeste.br The regulation of stomatal aperture is a primary mechanism through which plants control their water status, and this compound's ability to influence this process highlights its potential as a tool for managing plant water use. acs.orgoup.com
This compound's activity extends beyond stomatal regulation to the broader activation of ABA-responsive pathways in vegetative tissues. nih.govacs.org The phytohormone ABA triggers a complex signaling cascade that leads to the expression of numerous genes involved in stress adaptation. science.govscience.gov
Studies have shown that this compound treatments can activate multiple ABA responses within the plant, indicating that its effects are not limited to a single physiological process. nih.govresearchgate.net This broad-spectrum ABA-like activity demonstrates that this compound effectively mimics the natural hormone in vegetative tissues, leading to a coordinated stress response. acs.orgscience.gov Genetic analyses have further elucidated this by showing that the physiological effects of this compound are dependent on the presence of specific ABA receptors, namely PYR1 and PYL1, which are part of the dimeric subfamily III receptors. nih.govacs.org When these receptors are genetically removed, the plant's response to this compound is abolished. nih.gov
The influence of this compound extends to various aspects of plant growth and development, underscoring the integral role of ABA signaling in these processes. These effects include modifications to root architecture, regulation of seed germination, and enhancement of drought tolerance. plos.orgcgiar.org
Root Architecture: Abscisic acid signaling is known to influence root system architecture, which is critical for water and nutrient uptake. cgiar.orgembopress.org While direct studies on this compound's comprehensive effects on root morphology are ongoing, its activation of ABA pathways suggests a potential to modulate root growth, such as promoting deeper root systems to access water in drying soil. plos.orgnih.gov The development of an extensive and deep root system is a key adaptive trait for drought tolerance in many plant species. plos.org
Seed Germination: Abscisic acid is a primary inhibitor of seed germination, preventing this process from occurring under unfavorable conditions. As an ABA agonist, this compound can influence seed germination by activating the same inhibitory pathways.
Drought Tolerance: By reducing transpiration and activating broader stress-responsive gene expression, this compound contributes to enhanced drought tolerance in plants. nih.govresearchgate.net The ability to pre-emptively or actively manage water loss and activate protective mechanisms is a key strategy for plant survival during periods of water scarcity. embopress.org The development of compounds like this compound is driven by the goal of improving crop resilience to drought. researchgate.net
Table 1: Summary of this compound's Physiological Effects
| Physiological Effect | Description | Key Research Findings |
|---|---|---|
| Modulation of Stomatal Conductance | Reduces the opening of stomata on leaf surfaces. | Decreases whole-plant stomatal conductance in Arabidopsis. nih.govacs.org |
| Regulation of Transpiration | Lowers the rate of water vapor loss from the plant. | Directly reduces transpiration rates, conserving plant water. nih.govresearchgate.net |
| Activation of ABA Responses | Triggers ABA signaling pathways in leaves and other vegetative parts. | Activates a wide range of ABA-like responses in vivo. nih.govacs.org |
| Influence on Root Architecture | Potential to alter root growth and development patterns. | ABA signaling, which this compound mimics, is crucial for root architecture adaptation to drought. cgiar.orgembopress.org |
| Drought Tolerance Enhancement | Improves the plant's ability to withstand periods of water deficit. | Contributes to drought tolerance by conserving water and activating stress responses. nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies and Analog Development
Structure-activity relationship (SAR) analysis involves identifying the essential molecular features, or pharmacophores, that are necessary for a compound to interact with its biological target and elicit a response. patsnap.com For this compound, X-ray crystallography has provided detailed insights into its interaction with the ABA receptor PYR1. nih.govacs.org
These studies have revealed several key functional groups that are critical for this compound's activity: nih.gov
Arylnitrile Group: This group mimics the cyclohexenone oxygen of natural ABA. It plays a crucial role by engaging the "tryptophan lock," a key conformational change required to stabilize the activated state of the receptor. nih.govresearchgate.net
Sulfonamide Group: The sulfonamide substructure acts as a mimic for the carboxylate group of ABA. nih.govacs.org
4-Methylbenzyl Group: This part of the molecule mimics the C6 methyl group of ABA. nih.govacs.org
The compact structure of this compound, incorporating these key features, allows for high ligand efficiency on a relatively simple chemical scaffold. nih.gov
The insights gained from SAR studies have guided the rational design and synthesis of advanced this compound analogs and derivatives. researchgate.net The goal of creating these new molecules is to improve upon the properties of the original compound, such as enhancing its potency, selectivity for specific ABA receptor subtypes, or improving its stability and delivery in agricultural applications.
The process of analog synthesis involves systematically modifying the this compound scaffold and evaluating the impact of these changes on its biological activity. rsc.org By exploring modifications to the core structure, researchers can further refine the pharmacophore model and develop compounds with tailored properties. rsc.orgic.ac.uk This iterative process of design, synthesis, and biological testing is fundamental to the development of next-generation plant growth regulators with improved performance characteristics for enhancing crop water use efficiency and drought tolerance. acs.org
Strategies for Enhanced Potency and Selectivity.researchgate.netnih.gov
The development of this compound, a synthetic abscisic acid (ABA) receptor agonist, has been guided by rational design principles aimed at improving its potency and selectivity for specific ABA receptors. researchgate.netnih.gov A key strategy involved simplifying the chemical structure of earlier agonists like quinabactin. oup.com Researchers hypothesized that the quinolinone ring in quinabactin could be replaced by a substituted cyanophenyl ring. oup.com In this design, the nitrile group of the cyanophenyl ring effectively mimics the hydrogen-bond accepting function of quinabactin's quinolinone oxygen. nih.govoup.com
This structural modification led to the creation of this compound, a potent cyanophenyl sulfonamide agonist. oup.com X-ray crystallography has provided detailed insights into its interaction with the PYR1 receptor, a member of the pyrabactin resistance 1 (PYR)/PYR1-like (PYL)/regulatory component of ABA receptor (RCAR) family. researchgate.netnih.gov The 1.63 Å resolution crystal structure reveals that this compound's arylnitrile group mimics the cyclohexenone oxygen of natural ABA and engages the "tryptophan lock," a crucial interaction for stabilizing the activated state of the receptor. researchgate.netnih.gov Furthermore, its sulfonamide and 4-methylbenzyl components mimic the carboxylate and C-6 methyl groups of ABA, respectively. researchgate.netnih.gov
These rational design strategies have resulted in this compound exhibiting a notable preference for certain ABA receptor subfamilies. researchgate.netoup.com Specifically, this compound shows approximately 10-fold greater selectivity for PYR1 and its paralog PYL1 (subfamily IIIA) compared to PYL2. oup.com This enhanced selectivity is significant because PYR1 and PYL1 have been identified as key targets for chemically controlling water use in plants. oup.com The potent activation of these specific receptors is critical for the in vivo ABA-like activity of synthetic agonists in vegetative tissues. oup.com Genetic studies have confirmed that the physiological effects of this compound can be largely nullified by the genetic removal of PYR1 and PYL1. researchgate.netnih.govoup.com
The compact structure of this compound also contributes to its high ligand efficiency, offering a simple yet effective scaffold for receptor agonism. researchgate.netnih.gov The development of this compound and its analogs, like opabactin, demonstrates the power of combining virtual screening, X-ray crystallography, and structure-guided design to create highly potent and selective ABA agonists. frontiersin.org
Synthetic Methodologies for this compound and its Analogs
The creation of this compound and its analogs relies on targeted chemical and chemoenzymatic synthesis strategies. These approaches are essential for producing these molecules for research and potential agricultural applications.
Chemical Synthesis Approaches.oup.comsynthiaonline.comcognitoedu.orgaccessscience.comsavemyexams.com
The synthesis of this compound and its analogs is a multi-step process that involves the careful construction of its core chemical structure. cognitoedu.orgsavemyexams.com The general approach to synthesizing such complex organic molecules often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. accessscience.com This allows for the design of a logical sequence of reactions. cognitoedu.orgaccessscience.com
For this compound, the synthesis was rationally designed based on the structure of a preceding agonist, quinabactin. oup.com A key step in the synthetic pathway is the replacement of quinabactin's quinolinone ring with a substituted cyanophenyl ring. oup.com This involves reactions that introduce a nitrile group onto an aromatic ring, which then serves as a crucial hydrogen bond acceptor. nih.govoup.com The synthesis also involves the formation of the sulfonamide linkage and the attachment of the 4-methylbenzyl group, which mimic key functional groups of the natural hormone abscisic acid (ABA). researchgate.netnih.gov
The development of synthetic routes for this compound analogs often utilizes a "shared path library" approach, where a common core structure is synthesized and then diversified in the later stages to create a library of related compounds. synthiaonline.com This strategy is efficient for exploring the structure-activity relationships of different analogs. The creation of complex molecules like this compound requires the development of new reactions, catalysts, and techniques to achieve the desired chemical transformations with high yield and selectivity. ox.ac.uk
Chemoenzymatic Synthesis and Biocatalysis.nih.govmt.comrsc.orgmdpi.com
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional chemical synthesis. mdpi.com This approach is increasingly used to produce complex molecules like this compound analogs in a more sustainable and efficient manner. mdpi.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high specificity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and reduced environmental impact compared to purely chemical methods. mt.comrsc.org
In the context of producing analogs of natural products, enzymes can be used to perform specific transformations on a chemically synthesized substrate. For instance, enzymes from the cyanobactin family have been used to heterocyclize and macrocyclize synthetic peptides, demonstrating the potential of integrating enzymatic steps into a synthetic workflow. nih.gov While direct chemoenzymatic synthesis of this compound itself is not extensively detailed in the provided context, the principles of this methodology are highly applicable to the synthesis of its analogs.
The process often involves using enzymes, which can be from natural sources or genetically engineered, to perform specific steps in a reaction sequence. mt.comrsc.org For example, a synthetic precursor could be subjected to an enzymatic reaction to introduce a specific functional group or to form a key bond with high stereoselectivity. This approach can be particularly useful for creating chiral centers or performing reactions that are difficult to control using conventional chemistry. The development of chemoenzymatic routes often involves screening for novel enzymes from various microorganisms or improving existing enzymes through protein engineering. rsc.orguni-graz.at
Potential Applications in Plant Science and Agriculture
This compound and its analogs have emerged as valuable tools in plant science with significant potential for agricultural applications, primarily due to their ability to mimic the effects of the plant hormone abscisic acid (ABA).
Chemical Tools for Probing Abscisic Acid Signaling.researchgate.netnih.govoup.comfrontiersin.orgmdpi.com
This compound serves as a powerful chemical probe for dissecting the complexities of the ABA signaling pathway. researchgate.netoup.comfrontiersin.org The ABA signaling network is characterized by a large family of receptors (PYR/PYL/RCARs), which has made it challenging to study the function of individual components using traditional genetic methods due to functional redundancy. oup.comnih.gov Chemical genetics, using small molecules like this compound, offers a way to overcome these limitations. nih.gov
The selectivity of this compound for specific ABA receptors, particularly the subfamily IIIA receptors PYR1 and PYL1, allows researchers to investigate the specific roles of these receptors in various physiological processes. researchgate.netnih.govoup.com By activating a specific subset of receptors, this compound helps to elucidate their downstream effects. researchgate.net For example, studies using this compound have demonstrated that potent activation of PYR1 and PYL1 is crucial for inducing ABA-like responses in the vegetative tissues of plants. oup.com
Strategies for Improving Plant Water Use Efficiency.researchgate.netnih.govoup.comfrontiersin.orgfrontiersin.orgmdpi.com
A major potential application of this compound and related ABA agonists is in enhancing the water use efficiency (WUE) of crop plants. researchgate.netfrontiersin.orgmdpi.com Water availability is a critical factor limiting agricultural productivity, and improving WUE is a key goal for ensuring food security in the face of climate change. frontiersin.orgmdpi.com The plant hormone ABA plays a central role in regulating water loss by controlling the closure of stomata, the microscopic pores on leaf surfaces responsible for gas exchange. researchgate.netnih.govplos.org
By mimicking the action of ABA, this compound can induce stomatal closure, thereby reducing transpiration and conserving water. researchgate.netnih.gov Treatments with this compound have been shown to effectively reduce whole-plant stomatal conductance in Arabidopsis. researchgate.netnih.gov This demonstrates its potential as an agrochemical to help plants withstand periods of drought. frontiersin.org
The development of potent and selective agonists like this compound is a key strategy for the chemical manipulation of plant water use. oup.com Because this compound preferentially activates the PYR1/PYL1 subfamily of ABA receptors, which are critical for controlling transpiration, it offers a targeted approach to improving WUE. researchgate.netnih.govoup.com The goal is to develop compounds that can be applied to crops to help them conserve water without significantly impacting their growth and yield. mdpi.com The use of such chemical tools represents a promising strategy for enhancing the resilience of agricultural systems to water scarcity. frontiersin.org
Cyanobactins Ribosomally Synthesized and Post Translationally Modified Peptides Ripps
Classification and Defining Characteristics as RiPPs
Cyanobactins are fundamentally defined by their biosynthetic origin rather than a single unifying chemical structure. nih.gov As RiPPs, their initial blueprint is a gene-encoded precursor peptide synthesized by the ribosome. nih.govacs.org This precursor peptide contains a core sequence, which ultimately becomes the final natural product, and is flanked by leader and/or follower sequences that are removed during maturation. nih.gov
A key characteristic of cyanobactins is their synthesis by at least one subtilisin-like protease from the PatG family. nih.gov While initially characterized as N-C macrocyclic peptides due to the action of these proteases, numerous linear cyanobactins have also been identified. nih.gov The structural diversity within this class is vast, with modifications that include the formation of azole/azoline rings from cysteine, serine, and threonine residues, the presence of D-stereocenters, and in some instances, prenyl groups. mdpi.comnih.gov The peptides themselves typically range from 6 to 20 amino acids in length. mdpi.com
Natural Occurrence and Producing Organisms (Cyanobacteria)
The primary producers of cyanobactins are cyanobacteria, a phylum of bacteria that obtain their energy through photosynthesis. mdpi.comnih.gov It is estimated that a significant portion, possibly 10% to 30%, of all cyanobacteria possess the genetic capability to produce these compounds. mdpi.comacs.orgnih.gov Cyanobactins are widespread and have been isolated from cyanobacteria in diverse environments, including terrestrial, freshwater, and marine habitats. mdpi.comnih.gov
While cyanobacteria are the original source, these compounds have also been isolated from various marine invertebrates such as ascidians, sponges, and mollusks. mdpi.comnih.gov In these cases, it is understood that the cyanobactins are synthesized by symbiotic cyanobacteria living within the host animal. nih.gov The distribution of cyanobactin gene clusters among cyanobacteria appears to be sporadic, though they are more frequently found in genera such as Arthrospira, Oscillatoria, and Microcystis. mdpi.com Other producing genera include Prochloron, Planktothrix, Nostoc, and Anabaena. plos.org
Biosynthetic Pathways and Enzymology
The biosynthesis of cyanobactins is a multi-step process involving a suite of specialized enzymes encoded within a dedicated gene cluster. nih.govnih.gov The pathway first characterized for patellamide, the pat pathway, serves as the nomenclature model for cyanobactin biosynthesis. nih.gov
Precursor Peptide Synthesis and Recognition Sequences (e.g., PatE)
The journey begins with the ribosomal synthesis of a precursor peptide, exemplified by PatE in the patellamide pathway. nih.govamazonaws.com This precursor is a critical component, as it contains not only the core peptide sequence(s) that will form the final product but also specific recognition sequences (RSs). nih.govamazonaws.com These short, conserved sequence elements are crucial for recruiting the various modifying enzymes. nih.gov
Often, a single precursor peptide can contain multiple core peptide sequences, referred to as "cassettes," each flanked by its own set of recognition sequences. nih.gov This allows for the production of several different natural products from a single gene. nih.gov For instance, the precursor peptide TruE can encode for multiple different patellins and trunkamide. scispace.com Key recognition sequences include RSI, which directs the heterocyclase enzyme, and RSII and RSIII, which guide the proteases PatA and PatG, respectively. nih.gov
Post-Translational Modifying Enzymes (e.g., Proteases PatA, PatG; Heterocyclases PatD; Oxidases)
Following the synthesis of the precursor peptide, a cascade of post-translational modifications occurs, catalyzed by enzymes encoded within the cyanobactin gene cluster.
Heterocyclases (e.g., PatD): In many cyanobactins, the first modification is the heterocyclization of cysteine, serine, and threonine residues within the core peptide. nih.govacs.org This reaction is carried out by a heterocyclase enzyme, such as PatD, which converts these amino acids into thiazoline (B8809763) and oxazoline (B21484) rings, respectively. nih.govacs.org This process is ATP-dependent. nih.gov
Proteases (e.g., PatA and PatG): Two distinct subtilisin-like serine proteases are essential for maturation. The N-terminal protease, PatA, is responsible for cleaving the leader sequence from the precursor peptide, exposing the N-terminus of the core peptide. mdpi.comacs.orgnih.gov The C-terminal protease, PatG, then performs a dual function: it cleaves the C-terminal recognition sequence and catalyzes the macrocyclization of the peptide. acs.orgnih.gov
Oxidases: Further modification can occur through oxidation. nih.gov An oxidase domain, which can be part of the PatG protein or a separate enzyme, can oxidize the newly formed thiazoline and oxazoline rings into the more stable thiazoles and oxazoles. nih.govnih.govresearchgate.net
Macrocyclization and Linear Product Formation
The hallmark of many cyanobactins is their cyclic structure, a result of N-C macrocyclization. mdpi.com This crucial step is catalyzed by the PatG protease. nih.gov After the PatA protease liberates the N-terminus of the core peptide, the PatG enzyme recognizes the C-terminal RSIII. nih.govacs.org It then cleaves the peptide and, instead of hydrolysis, facilitates an intramolecular transamidation reaction, forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group of the core peptide. nih.govresearchgate.net The PatG enzyme possesses a unique helix-turn-helix motif that shields the acyl-enzyme intermediate from water, favoring cyclization. nih.govpnas.orgbiorxiv.org
However, not all cyanobactins are cyclic. If the macrocyclization step does not occur or is inefficient, a linear product can be released. nih.gov The formation of linear versus cyclic products can be influenced by mutations that disrupt the binding of the recognition sequences to the macrocyclase. researchgate.net
Genetic Clusters and Pathway Diversity
The genes responsible for cyanobactin biosynthesis are typically organized into a single operon or gene cluster. mdpi.comiucr.org A minimal cyanobactin gene cluster usually encodes the precursor peptide (E gene), the two proteases (A and G genes), and often two small proteins of unknown function (B and C genes). mdpi.commdpi.com
The diversity of cyanobactins stems from several factors at the genetic level:
Hypervariable Core Peptides: The core peptide sequences within the E gene are highly variable, leading to a vast array of final products from a relatively conserved enzymatic machinery. acs.org
Presence of Additional Modifying Enzymes: Gene clusters can also contain genes for other tailoring enzymes, such as prenyltransferases (F genes) that add isoprenoid groups, methyltransferases, and dehydrogenases, further expanding the chemical diversity. mdpi.comfrontiersin.org
Multiple Precursor Genes: Some pathways utilize more than one precursor peptide gene, each encoding different core sequences, which allows for greater variation in the length and composition of the final products. plos.org
Genotype Classification: Based on the presence or absence of key modifying enzymes like heterocyclases, cyanobactin gene clusters have been categorized into different genotypes, which helps in predicting the structural class of the resulting natural products. nih.govacs.org
This modular genetic architecture and the promiscuity of the biosynthetic enzymes allow for the generation of a remarkable number of structurally diverse peptides from a common biosynthetic framework. nih.govportlandpress.com
Structural Diversity and Analogues within the Natural Class
Cyanobactins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), exhibit remarkable structural diversity. mdpi.com This diversity is a product of several factors, including variations in the length of the peptide backbone, the nature of the amino acid residues, and an extensive array of post-translational modifications. mdpi.comnih.gov The core structure of cyanobactins can be either a head-to-tail macrocyclic peptide or, as discovered more recently, a modified linear peptide. mdpi.comnih.govresearchgate.net
The peptide chains of cyanobactins typically range from 6 to 20 amino acids in length for cyclic forms, while some linear variants can be as short as three to five amino acids. mdpi.comresearchgate.netresearchgate.net While L-amino acids are common, the occasional presence of D-amino acids can occur, which is thought to be a result of spontaneous epimerization rather than enzymatic action. mdpi.com
The primary source of their structural variety lies in the post-translational modifications performed by a dedicated suite of enzymes. nih.gov These modifications include:
Heterocyclization: Cysteine, serine, and threonine residues are frequently converted into thiazoline/thiazole (B1198619) and oxazoline/oxazole (B20620) rings, respectively. acs.orgplos.org
Prenylation and Geranylation: Isoprenoid groups are attached to various amino acid residues, such as tyrosine, serine, threonine, and tryptophan. mdpi.complos.orgnih.gov This can occur as O-prenylation on tyrosine or C-prenylation on tryptophan. nih.govmdpi.com
N-C Macrocyclization: The formation of a cyclic peptide backbone by ligating the N- and C-termini is a hallmark of most cyanobactins. nih.gov
Other Modifications: Additional structural variations arise from N-methylation, C-terminal O-methylation in linear peptides, and the formation of disulfide bridges. mdpi.comresearchgate.netplos.org
This biosynthetic plasticity has led to the identification of numerous cyanobactin families and analogues. The genetic foundation for this diversity is the presence of hypervariable precursor peptide genes within the biosynthetic gene clusters, allowing a single set of modifying enzymes to produce a library of related compounds. mdpi.comnih.gov
The table below showcases the structural diversity across different cyanobactin analogues.
| Cyanobactin Analogue | General Structure | Key Modifications | Amino Acid Length | Producing Organism (Example) |
| Patellamides | Macrocyclic | Thiazole and oxazoline heterocycles. nih.gov | ~8 | Prochloron (ascidian symbiont). nih.gov |
| Piricyclamides | Macrocyclic | May contain disulfide bridges, prenylation, or geranylation; some lack heterocycles. mdpi.complos.org | 7–17 | Microcystis aeruginosa. plos.org |
| Ulithiacyclamide | Macrocyclic | Contains disulfide bridges. mdpi.com | ~8 | Prochloron (ascidian symbiont). nih.gov |
| Anacyclamides | Macrocyclic | May be prenylated or geranylated; lacks heterocycles. mdpi.comnih.gov | ~10-11 | Anabaena sp. nih.gov |
| Aeruginosamides | Linear | N-prenylated and C-terminally O-methylated; contains thiazole. researchgate.net | 3–5 | Microcystis sp. researchgate.net |
| Viridisamides | Linear | N-prenylated and C-terminally O-methylated; contains thiazole. researchgate.net | 3-5 | Planktothrix sp. researchgate.net |
| Trikoramides | Macrocyclic | C-prenylated tryptophan; may contain hydroxylamine (B1172632) or bromine modifications. mdpi.com | ~8 | Symploca hydnoides. mdpi.com |
| Kawaguchipeptins | Macrocyclic | Tryptophan prenylation. plos.org | 11 | Microcystis aeruginosa. plos.org |
Ecological Roles and Biological Significance in Natural Environments
Cyanobactins are produced by a wide range of cyanobacteria found in terrestrial, freshwater, and marine environments. mdpi.comnih.gov It is estimated that 10% to 30% of all cyanobacterial strains possess the genetic capacity to synthesize these compounds. mdpi.comnih.gov While their precise ecological functions are still under investigation and not always clearly defined, evidence suggests they play significant roles in chemical defense, resource competition, and symbiotic interactions. nih.govresearchgate.netresearchgate.net
In marine environments, cyanobactins are frequently isolated from invertebrates such as ascidians, sponges, and mollusks. mdpi.comnih.gov It is now widely accepted that in many cases, the true producers are symbiotic cyanobacteria. nih.govmdpi.comrsc.org For instance, the well-known patellamides are synthesized by Prochloron species that live in symbiosis with marine ascidians. nih.govrsc.org Within these symbiotic relationships, cyanobactins may function as defensive substances, protecting the host organism from predation. nih.govmdpi.com The production of a diverse array of bioactive molecules by cyanobionts is thought to be a key advantage of these associations, potentially triggered by chemical signaling between the host and the symbiont. mdpi.com
The biological activities attributed to cyanobactins support their proposed ecological roles. These activities include:
Allelopathy and Antibacterial Activity: Some cyanobactins, like kawaguchipeptin B, exhibit antibacterial properties, suggesting a role in outcompeting other microorganisms in their environment. nih.gov
Feeding Deterrence: The potent cytotoxicity of many cyanobactins likely serves as a defense mechanism against grazing by larger organisms. nih.gov
Metal Homeostasis: Certain patellamides are known to bind copper ions, and it has been demonstrated that dicopper(II)-patellamide complexes can form in living Prochloron cells. mdpi.comrsc.org This suggests a potential role in metal sequestration or transport for the producing organism or the symbiotic host. mdpi.comrsc.org
Quorum Sensing Inhibition: The brominated cyanobactin, trikoramide D, has been shown to inhibit quorum sensing in the bacterium Pseudomonas aeruginosa. mdpi.com This activity could disrupt the communication and virulence of competing bacteria.
The table below summarizes some of the known biological activities and their implied ecological significance.
| Biological Activity | Cyanobactin Example(s) | Potential Ecological Role |
| Cytotoxicity | Patellamides, Ulithiacyclamide, Trikoramides B & D. mdpi.comnih.gov | Feeding deterrence against predators and grazers. nih.gov |
| Antibacterial | Kawaguchipeptin B. nih.gov | Allelopathy; competition with other microbes. nih.gov |
| Metal Binding | Patellamides, Ascidiacyclamide. mdpi.comrsc.org | Metal ion homeostasis or sequestration for the cyanobacterium or its host. rsc.org |
| Quorum Sensing Inhibition | Trikoramide D. mdpi.com | Interference with the chemical communication of competing bacteria. mdpi.com |
| Anti-inflammatory | Malyngamides. nih.gov | Defense against immune responses or pathogenic threats. |
Advanced Analytical and Characterization Methodologies for Cyanabactin S
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are fundamental tools in the analysis of cyanabactins, offering non-destructive ways to probe their chemical structures and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of cyanabactins. numberanalytics.compitt.edu It provides detailed information about the carbon-hydrogen framework of the molecule. oxinst.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in this process. emerypharma.com
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For cyanabactins, ¹H NMR is used to identify key structural motifs. preprints.org
¹³C NMR spectra reveal the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts of the carbon signals provide information about their hybridization and the nature of the atoms attached to them. For example, the chemical shift of a carbon in a carbonyl group will be significantly different from that of a carbon in an aromatic ring or an alkyl chain. oxinst.comlibretexts.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of complex molecules like cyanabactins. These experiments correlate signals from different nuclei, allowing for the unambiguous assignment of all proton and carbon signals. pitt.eduresearchgate.net Commonly used 2D NMR techniques include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different structural fragments. emerypharma.comlibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.net
Table 1: Representative NMR Data for a Cyanabactin Analog
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 181.4 | - |
| 3-CH | 45.2 | 3.69 (q, 7.1) |
| 5 | 140.9 | - |
| 6 | 129.5 | 7.2 (d, 8.2) |
| 7 | 127.4 | 7.1 (d, 8.2) |
| 8 | 137.2 | - |
| 9-CH₂ | 45.2 | 2.44 (d, 7.2) |
| 10-CH | 30.2 | 1.85 (m) |
| 11-CH₃ | 22.4 | 0.90 (d, 6.6) |
| 12-CH₃ | 14.8 | 1.45 (d, 7.1) |
Note: This table is a representative example and chemical shifts can vary depending on the specific this compound and the solvent used. oxinst.com
Mass Spectrometry (MS) and High-Resolution MS (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. aspect-analytics.com It is used to determine the molecular weight of cyanabactins and to deduce their elemental composition. news-medical.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. mtoz-biolabs.com This is a critical step in identifying new cyanabactins. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of cyanabactins, as it minimizes fragmentation and allows for the detection of the intact molecular ion. nih.govmetwarebio.com The molecular ion peak ([M+H]⁺ or [M-H]⁻) in the HRMS spectrum is used to calculate the exact mass. nih.gov
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. mtoz-biolabs.com The fragmentation pattern can provide valuable clues about the connectivity of atoms within the molecule.
Table 2: HRMS Data for a this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 289.1678 | 289.1690 |
This data indicates the presence of a compound with the elemental formula C₁₇H₂₂NO₃. nih.gov
X-ray Crystallography for Ligand-Receptor Complex Analysis
X-ray crystallography is a technique that provides the precise three-dimensional structure of a molecule. numberanalytics.com In the context of cyanabactins, it is particularly valuable for studying their interactions with receptor proteins. nih.gov By co-crystallizing a this compound with its target receptor, researchers can obtain a detailed picture of the binding mode at the atomic level. numberanalytics.comresearchgate.net
This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent analogs. researchgate.net For example, a 1.63 Å X-ray crystallographic structure of a this compound in complex with the PYR1 receptor revealed that the arylnitrile group of the this compound mimics the cyclohexenone oxygen of the natural ligand, abscisic acid (ABA), and engages with a key tryptophan residue in the receptor's binding pocket. mcw.eduresearchgate.net
UV-Vis Spectroscopy and Circular Dichroism (CD)
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. mt.comtechnologynetworks.comlibretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. azooptics.commsu.edu For cyanabactins, UV-Vis spectroscopy can be used to confirm the presence of conjugated systems, such as aromatic rings and double bonds. msu.edu
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. jascoinc.comnih.gov It measures the differential absorption of left and right circularly polarized light. jascoinc.com By comparing the experimental CD spectrum of a this compound with theoretical spectra calculated for different stereoisomers, the absolute stereochemistry can be assigned. schrodinger.comrsc.orgunipi.it
Chromatographic Separation and Purification Techniques
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. thermopedia.comnih.govdu.edu.eg The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. cuni.cz
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification and analysis of cyanabactins. sigmaaldrich.comknauer.netgoogle.com It offers high resolution and is suitable for both analytical and preparative scale separations. knauer.net
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation occurs based on the different affinities of the compounds for the stationary and mobile phases. du.edu.eg
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound purification. sigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. More hydrophobic compounds are retained longer on the column. sigmaaldrich.com
A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures containing cyanabactins with varying polarities. knauer.net The purity of the isolated cyanabactins can be assessed by analytical HPLC, which typically shows a single sharp peak for a pure compound. google.comidtdna.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly effective analytical technique that merges the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.com This method is instrumental in the identification and quantification of cyanotoxins, including cyanabactins, within complex matrices. nih.govmdpi.com The process involves introducing a sample into a liquid chromatograph, where compounds are separated as they pass through a column. eag.com Subsequently, the separated compounds are ionized and enter a mass spectrometer. In a tandem MS system, a specific precursor ion is selected, fragmented, and then the resulting product ions are detected. eag.com This precursor-to-product ion transition is highly specific to the compound's structure, affording a high degree of selectivity and sensitivity. eag.com
LC-MS/MS has become the preferred technique for analyzing cyanotoxins, moving beyond older methods that had limitations in sensitivity and specificity. mdpi.com Modern methods using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allow for the simultaneous analysis of multiple cyanotoxin classes in a single, rapid analysis. nih.govmdpi.com For instance, a fast and sensitive LC-MS/MS method was developed to simultaneously analyze eighteen different cyanotoxins, including microcystins, anatoxin-a, cylindrospermopsin, and nodularin (B43191), with an acquisition time of just 8 minutes. nih.gov Such methods are crucial for monitoring these compounds in water and food sources to protect public health. nih.gov
The validation of these methods is critical to ensure accuracy and reliability. A developed LC-MS/MS method for quantifying eight microcystin (B8822318) congeners and nodularin in drinking water demonstrated excellent specificity, linearity, and precision. mdpi.com The use of isotopically labeled internal standards is a common practice in LC-MS/MS quantification to ensure high reproducibility. nih.govcreative-proteomics.com The power of this technique lies in its ability to detect compounds at very low concentrations, with some methods achieving limits of detection at the nanogram per liter (ng/L) level. nih.gov
| Analyte(s) | Technique | Matrix | Key Findings / Capability | Reference |
|---|---|---|---|---|
| 18 cyanotoxins (microcystins, anatoxin-a, cylindrospermopsin, etc.) | LC-MS/MS | Cyanobacterial biomass | Simultaneous detection and quantification in an 8-minute run; eliminated need for solid-phase extraction. | nih.gov |
| 17 cyanotoxins (13 microcystins, nodularin, anatoxin-a, etc.) | UPLC-MS/MS | Bivalve mollusks | Simultaneous identification and quantification; first report of nodularin in bivalves from the Swedish west coast. | mdpi.com |
| Multi-class cyanotoxins (Microcystins, Nodularin, etc.) | LC-MS/MS | Lake water | Application of a dual Solid Phase Extraction (SPE) method; detected a wide range of microcystins in Greek lakes. | nih.gov |
| 8 microcystins and nodularin | UHPLC-MS/MS | Drinking water | Fully validated method for quantification, accounting for matrix effects using a matrix-matched calibration curve. | mdpi.com |
| Cyanide and Thiocyanate | HPLC-MS-MS | Swine plasma | Simultaneous determination after chemical modification to form detectable products. | nih.gov |
Bioanalytical Assays and Receptor Binding Studies (In Vitro)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunological assay for detecting and quantifying substances like proteins, peptides, and hormones. thermofisher.comimmunology.org The technique relies on the highly specific interaction between an antigen and an antibody. thermofisher.com In a typical "sandwich" ELISA, a capture antibody immobilized on a 96-well plate binds the target antigen from a sample. immunology.org A second, detection antibody, which is linked to an enzyme, then binds to a different site on the antigen. immunology.orgyoutube.com The addition of a substrate results in a color change proportional to the amount of antigen present, which can be measured to determine the antigen's concentration. immunology.orgyoutube.com
ELISA tests are used extensively in diagnostics, including for detecting viral infections, tracking disease outbreaks, and screening donated blood. nih.govclevelandclinic.org While ELISA is a standard method for detecting various cyanotoxins, particularly microcystins, its specific application for the direct detection and quantification of cyanabactins is not as widely documented in the researched literature. The principle, however, remains adaptable for any antigen for which specific antibodies can be developed. immunology.org
Protein Phosphatase Inhibition Assays (PPIA) are functional assays used to detect and quantify toxins based on their ability to inhibit specific enzymes. researchgate.netnih.gov This method is particularly relevant for toxins like microcystins and nodularin, which are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). researchgate.netmdpi.com These enzymes are critical for various cellular processes, and their inhibition can lead to significant toxicity. mdpi.com The assay measures the activity of a protein phosphatase, and a reduction in its activity in the presence of a sample indicates the presence of an inhibitor. researchgate.netontosight.ai
The PPIA is valued for being a sensitive and cost-effective method that does not require highly sophisticated instrumentation. nih.gov Recent optimizations of the PPIA have improved its accessibility and performance, achieving limits of detection as low as 0.02 µg/L for Microcystin-LR using a fluorescent substrate. jmicrobiol.or.kr While PPIA is a cornerstone for analyzing microcystins, cyanabactins are not typically characterized by this specific mechanism of action. Therefore, PPIA is not a standard method for the characterization of cyanabactins, as their biological targets and activities differ.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. malvernpanalytical.comrsc.org It has become a gold standard for characterizing the binding of small molecules, such as cyanabactins, to their target macromolecules (e.g., proteins, enzymes). upm.es The technique involves titrating a ligand into a solution containing the macromolecule and measuring the minute amounts of heat that are either released or absorbed during the binding event. malvernpanalytical.comtainstruments.com
A single ITC experiment can provide a complete thermodynamic profile of the interaction. malvernpanalytical.comupm.es This allows for the accurate determination of several key parameters without the need for labeling or immobilization. malvernpanalytical.com The insights gained from ITC are crucial in drug discovery and molecular biology for understanding structure-activity relationships and the mechanisms driving molecular interactions. tainstruments.com
| Thermodynamic Parameter | Symbol | Description | Reference |
|---|---|---|---|
| Binding Affinity (Association Constant) | KA (or KD, the dissociation constant) | Measures the strength of the binding interaction between two or more molecules. | malvernpanalytical.comharvard.edu |
| Enthalpy | ΔH | The heat released or absorbed during the binding event, providing insight into the changes in hydrogen bonding and van der Waals interactions. | malvernpanalytical.comharvard.edu |
| Entropy | ΔS | Represents the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. | malvernpanalytical.comharvard.edu |
| Stoichiometry | n | Determines the ratio of ligand to macromolecule in the binding complex. | malvernpanalytical.comharvard.edu |
| Gibbs Free Energy | ΔG | Calculated from the affinity, enthalpy, and entropy (ΔG = ΔH - TΔS), it indicates the spontaneity of the binding reaction. | upm.estainstruments.com |
Yeast-based screening systems are valuable high-throughput tools for identifying and characterizing compounds that modulate the activity of specific receptors. plos.org These systems are particularly useful because the fundamental G-protein-mediated signal transmission mechanism is conserved between yeast and higher eukaryotes, including humans. researchgate.net In these assays, an essential yeast gene can be replaced with its counterpart from another organism (e.g., a human or parasite receptor). plos.org The growth of the engineered yeast then becomes dependent on the function of this foreign protein. plos.org
This approach allows for the screening of large compound libraries to find molecules that either activate (agonists) or inhibit (antagonists) the target receptor. oup.com For example, a yeast two-hybrid screening system was used to discover quinabactin (B1678640), a potent agonist of multiple abscisic acid (ABA) receptors. oup.comresearchgate.net Similarly, yeast systems expressing human G-protein-coupled receptors (GPCRs) have been developed to screen for new agonistic peptides. researchgate.net A rationally designed agonist, this compound, has also been characterized using such methods. escholarship.org These platforms are efficient for identifying compounds that are specific to a target receptor while having no effect on its related human orthologs, which is a critical step in drug development. plos.org Such screens were successfully used to identify five molecules capable of suppressing defective phenotypes in yeast models of mitochondrial diseases associated with ANT1 mutations. nih.gov
Omics Approaches in Cyanobactin Research
The advent of "omics" technologies has profoundly transformed natural product research, including the discovery and characterization of cyanabactins. rsc.org These approaches provide a systemic, high-level view of the molecular landscape of an organism. researchgate.net A multi-omics strategy, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a powerful pipeline for linking biosynthetic gene clusters (BGCs) to the specialized metabolites they produce. rsc.orgmdpi.com
Genomics and Genome Mining: The increasing availability of cyanobacterial genome sequences has been a key driver in cyanobactin research. nih.govnih.gov Genome mining involves searching these sequences for BGCs that are predicted to produce natural products. rsc.org Cyanobactin gene clusters are found in approximately 30% of cyanobacteria, and genome mining has led directly to the discovery of new compounds and pathways. nih.gov This approach has been used to identify novel cyanobactin clusters in various cyanobacterial species, including Cyanothece sp. PCC 7425 and Microcystis aeruginosa NIES-843. nih.gov This strategy allows researchers to prioritize strains that are likely to produce novel chemistry. mdpi.com
Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell under specific conditions. In cyanobacteria research, it reveals how organisms adapt to environmental stresses, such as nutrient limitation, by altering gene expression. nih.gov Transcriptomic studies have shown that under low-phosphate conditions, the expression of genes within nonribosomal peptide synthetase (NRPS) clusters, including those for anabaenopeptin and microcystin, can be significantly altered. asm.org This provides insights into the regulatory networks that control the production of cyanobactins and other peptides.
Proteomics: Proteomics is the large-scale study of proteins. In cyanobacterial research, mass spectrometry-based proteomics is used to identify the full complement of proteins produced by an organism. nih.govresearchgate.net This is crucial for confirming that the proteins encoded by a BGC are actually expressed. nih.gov Furthermore, proteomics can correct errors in genome annotations. For example, proteomic analysis has been used to confirm or correct amino acid sequences of proteins that were inaccurately predicted from the gene sequence, leading to more precise structural and functional models. nih.gov
Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. researchgate.net LC-MS/MS-based metabolomics is a primary tool in this field, used to profile the chemical extracts of cyanobacteria. mdpi.com This approach helps to dereplicate known compounds and highlight the most abundant molecules produced by a strain, guiding the isolation of novel natural products. mdpi.com When combined with genomics (an approach sometimes called metabologenomics), it can help link a specific metabolite to its producing BGC. rsc.org
| Omics Field | Primary Focus | Application in Cyanobactin Research | Reference |
|---|---|---|---|
| Genomics | DNA; genetic potential | Discovery of novel biosynthetic gene clusters (BGCs) for cyanobactins and other natural products. | rsc.orgnih.gov |
| Transcriptomics | RNA; gene expression | Understanding how environmental conditions regulate the expression of cyanobactin BGCs. | nih.govasm.org |
| Proteomics | Proteins; functional machinery | Confirming the expression of biosynthetic enzymes and correcting gene-derived protein sequences. | nih.govresearchgate.net |
| Metabolomics | Metabolites; chemical products | Profiling the produced cyanobactins and other small molecules to identify novel compounds. | researchgate.netmdpi.com |
Genomics and Metagenomics for Biosynthetic Gene Cluster Identification
The genetic blueprints for this compound biosynthesis are encoded in biosynthetic gene clusters (BGCs). Genomics and metagenomics are crucial for identifying and characterizing these BGCs, often revealing novel pathways and compounds from both cultured and uncultured cyanobacteria.
Genome mining of sequenced cyanobacteria has proven to be a fruitful strategy for BGC discovery. frontiersin.org For instance, an analysis of 185 cyanobacterial genomes identified a total of 1,817 natural product BGCs, with an average of eight per genome. frontiersin.org While the majority (95%) of these were found on chromosomes, a significant portion were located on plasmids, suggesting horizontal gene transfer as a mechanism for the distribution of these pathways. frontiersin.org
Metagenomics offers a culture-independent approach to access the vast biosynthetic potential of microorganisms in their natural environments. nih.gov This strategy involves extracting total DNA directly from an environmental sample (e.g., soil or water) and screening it for BGCs. nih.govfrontiersin.org This circumvents the limitation that most microbes cannot be readily cultured in a laboratory setting. nih.gov Screening of these metagenomic libraries can be performed using several methods:
Homology-based screening: This method uses degenerate PCR primers or bioinformatics searches to find DNA sequences that are similar to known biosynthetic genes, such as those encoding proteases or modifying enzymes involved in this compound production. nih.gov
Functional screening: This involves expressing genes from the metagenomic library in a heterologous host and testing for the production of bioactive compounds. nih.gov
Next-Generation Sequencing (NGS): Advanced sequencing techniques can be applied in a pooled format, coupled with bioinformatic analysis, to identify the gene content of thousands of metagenomic clones simultaneously, dramatically improving the hit rate for finding novel PKS and NRPS clusters. frontiersin.org Specialized methods like CONKAT-seq have been developed to identify rare BGCs from complex metagenomes that might be missed by other approaches. researchgate.net
These genomic and metagenomic strategies have expanded the known diversity of this compound BGCs, revealing unique enzyme combinations and paving the way for the discovery of new this compound structures. frontiersin.orgfrontiersin.org
Table 1: Genomic and Metagenomic Approaches for BGC Identification
| Approach | Description | Key Advantage |
|---|---|---|
| Genome Mining | Bioinformatic analysis of sequenced genomes from cultured cyanobacteria to identify potential BGCs using tools like antiSMASH. frontiersin.org | Provides a direct link between a BGC and its producing organism. frontiersin.org |
| Metagenomics | Culture-independent analysis of environmental DNA (eDNA) to screen for BGCs from a wide range of uncultured microbes. nih.govbiorxiv.org | Accesses the vast untapped biosynthetic potential of environmental microorganisms. nih.gov |
| Homology-Based Screening | Uses sequence similarity to known biosynthetic genes to identify novel BGCs in genomic or metagenomic libraries. nih.gov | Effective for finding variants of known natural product classes. |
| Functional Metagenomics | Expresses environmental DNA in a surrogate host to screen for the production of new molecules or enzymatic activities. nih.gov | Can lead directly to the discovery of both the gene cluster and its product. |
| CONKAT-seq | A targeted sequencing method that uses co-occurrence network analysis to identify rare BGCs in complex soil metagenomes. researchgate.net | Enables exploration of BGCs from low-frequency organisms often missed by other methods. researchgate.net |
Proteomics for Enzyme Characterization
Once a this compound BGC is identified, proteomics is employed to characterize the enzymes it encodes. Proteomics involves the large-scale study of proteins, their structures, and their functions, providing critical insights into the biochemical machinery of this compound synthesis. abcam.com
The primary technique in proteomics is mass spectrometry (MS). mdpi.com In a typical "bottom-up" proteomics workflow, proteins extracted from the cyanobacterial cells are first digested into smaller peptides using a protease like trypsin. mdpi.com These peptides are then separated, usually by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them, allowing for their amino acid sequence to be determined. mdpi.com By matching these peptide sequences to a protein database derived from the BGC's genomic sequence, the enzymes involved in the pathway can be definitively identified. mdpi.com
Quantitative proteomics can further reveal how the expression levels of these enzymes change in response to different growth conditions. embopress.org By comparing the proteomes of cells under varying environmental stimuli, researchers can understand the regulation of the biosynthetic pathway. embopress.org This information is vital for optimizing the production of specific cyanabactins in a laboratory or industrial setting. Functional proteomics can also be used to study protein-protein interactions, helping to delineate how the various enzymes in the biosynthetic pathway cooperate to assemble the final this compound product. abcam.com
Table 2: Proteomic Techniques for Enzyme Analysis
| Technique | Application in this compound Research | Information Gained |
|---|---|---|
| Bottom-Up Proteomics (LC-MS/MS) | Identification of enzymes expressed from a BGC. | Confirms the translation of genes within the cluster into functional proteins. mdpi.com |
| Quantitative Proteomics | Measures the relative abundance of biosynthetic enzymes under different conditions. | Provides insight into the regulation of the this compound biosynthetic pathway. embopress.org |
| Protein Microarrays | High-throughput study of protein interactions and enzyme activities. | Can be used to screen for interactions between biosynthetic enzymes or with other cellular proteins. abcam.com |
| Top-Down Proteomics | Analysis of intact proteins without prior digestion. | Characterizes post-translational modifications on the biosynthetic enzymes themselves. mdpi.com |
Metabolomics for Product Profiling
Metabolomics is the comprehensive analysis of the complete set of small-molecule metabolites within a biological system. thermofisher.com It serves as a powerful tool for product profiling, enabling the discovery of novel this compound variants and the quantification of known compounds produced by a cyanobacterial strain. nih.gov This approach provides a direct snapshot of the physiological and metabolic state of the organism. nih.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolomic studies due to its high sensitivity and selectivity. thermofisher.com Two main strategies are employed:
Untargeted Metabolomics: This discovery-driven approach aims to profile as many metabolites as possible in a sample. nih.gov By comparing the metabolic fingerprints of a this compound-producing strain with a non-producing control, or the same strain under different conditions, researchers can identify unique mass signals that correspond to new this compound derivatives. nih.govnih.gov
Targeted Metabolomics: This method focuses on the precise measurement and quantification of a specific list of known cyanabactins. It offers higher sensitivity and accuracy for tracking the production levels of specific compounds, which is essential for optimizing fermentation conditions or for bioactivity-guided fractionation. mdpi.com
Metabolomics has been instrumental in improving the chemical analysis of cyanobacteria, enhancing the speed and sensitivity of detection and allowing for a broader understanding of the chemical diversity within this phylum. nih.gov The data generated from metabolomic experiments, which consists of features defined by their retention time and mass-to-charge ratio, can be analyzed using bioinformatics software to identify compounds by searching against spectral databases. nih.gov
Table 3: Metabolomic Strategies for this compound Analysis
| Strategy | Objective | Typical Workflow |
|---|---|---|
| Untargeted Metabolomics | To discover novel or unexpected cyanabactins and other secondary metabolites. nih.gov | LC-MS analysis of crude extracts, followed by differential analysis of metabolic profiles to find unique molecular features. nih.gov |
| Targeted Metabolomics | To accurately quantify known cyanabactins in a sample. mdpi.com | LC-MS/MS analysis using standards to create calibration curves for absolute quantification of specific molecules. |
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for studying cyanabactins at a molecular level, providing insights that are often difficult to obtain through experimental means alone. These techniques allow for the prediction of interactions between cyanabactins and their biological targets and can guide the design of new, optimized compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (the ligand, e.g., a this compound) and a macromolecule (the receptor, e.g., a target enzyme or protein). mdpi.com
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The results can reveal the most likely binding pose and estimate the strength of the interaction, highlighting key binding forces such as hydrogen bonds and hydrophobic interactions. nih.gov For cyanabactins, docking can be used to hypothesize how they inhibit a specific enzyme, for example, by blocking its active site.
Molecular Dynamics (MD) Simulations take the process a step further. Starting from a promising docking pose, an MD simulation calculates the movement of every atom in the ligand-receptor system over time, typically on the nanosecond to microsecond scale. mdpi.com This provides a dynamic view of the interaction, assessing the stability of the binding pose and revealing conformational changes in both the ligand and the receptor upon binding. mdpi.comnih.gov Key analyses from MD simulations, such as Root Mean Square Deviation (RMSD) to measure stability and interaction energy calculations, provide a more comprehensive understanding of the binding event than static docking alone. nih.gov
Table 4: Comparison of Molecular Docking and Molecular Dynamics
| Feature | Molecular Docking | Molecular Dynamics (MD) |
|---|---|---|
| Primary Goal | Predict the binding pose and affinity of a ligand to a receptor. mdpi.com | Simulate the time-dependent behavior and stability of a molecular system. mdpi.com |
| Flexibility | Typically treats the ligand as flexible and the receptor as rigid or partially flexible. univ-tlemcen.dz | Treats all atoms in the system (ligand, receptor, solvent) as flexible. mdpi.com |
| Timescale | Static snapshot (no time component). | Simulates processes over time (femtoseconds to microseconds). |
| Computational Cost | Relatively fast. | Computationally intensive and time-consuming. |
| Key Output | Binding poses, scoring/ranking, predicted binding energy. nih.gov | Atomic trajectories, conformational changes, binding free energy, complex stability. nih.govnih.gov |
De Novo Design Strategies
De novo design refers to the computational creation of novel molecules from scratch, guided by the structural information of a biological target. osti.gov The primary goal is to design new compounds that are complementary in shape and chemical properties to a receptor's binding site, thereby possessing high affinity and specificity. osti.gov This approach is particularly valuable for generating novel this compound analogues with potentially improved therapeutic properties.
The main strategies for de novo design include:
Growing: This strategy starts with a "seed" atom or fragment placed in a favorable position within the receptor's active site. The molecule is then grown step-by-step by adding new fragments, with each addition being scored for its contribution to the binding affinity. osti.gov
Fragment-linking: In this approach, the binding pocket is first analyzed to identify several "hot spots" for interaction. Small molecular fragments are then placed in these spots and subsequently connected by linker fragments to create a complete molecule. osti.gov
Sampling: These methods, which often employ evolutionary or Monte Carlo algorithms, randomly generate and modify molecules within the binding site. osti.gov Structures are evaluated based on a scoring function, and successful modifications are carried forward to subsequent generations, gradually evolving molecules with better binding characteristics. osti.gov
These strategies can be used to explore new chemical space beyond naturally occurring cyanabactins, designing novel cyclic peptides with unique amino acid compositions or modified backbones to enhance their activity, stability, or selectivity. nih.gov
Table 5: Common De Novo Design Strategies
| Strategy | Description |
|---|---|
| Grow | Sequentially builds a molecule from a starting seed within the target's binding site. osti.gov |
| Fragment-Link | Places fragments at key interaction points in the binding site and then connects them. osti.gov |
| Sampling / Evolutionary Algorithms | Uses random generation and modification of structures, guided by a scoring function, to "evolve" an optimal ligand. osti.gov |
| Scaffold Hopping | Replaces the core structure of a known ligand with a novel scaffold while retaining key binding interactions. saromics.com |
Table 6: List of Mentioned Compounds
| Compound Name |
|---|
| Aeruginosin |
| Anabaenopeptin |
| Tenucyclamide |
Emerging Research Frontiers and Future Perspectives
Synthetic Biology and Pathway Engineering for Enhanced Production and Diversity
Synthetic biology offers powerful tools for engineering microorganisms to produce valuable compounds. nih.gov By designing and constructing new biological parts, devices, and systems, researchers can reprogram organisms to function as cellular factories. mdpi.commdpi.com This field combines principles from science and engineering to re-engineer natural biological systems or create entirely new ones with desired characteristics. mdpi.com In the context of complex natural products, pathway engineering within a suitable microbial chassis, such as cyanobacteria or E. coli, can lead to enhanced production titers and the generation of novel chemical diversity. nih.govmdpi.com
Strategies in synthetic biology that are relevant to the production of bioactive molecules include:
Metabolic Pathway Construction : Assembling heterologous genes from different organisms to create novel pathways for converting simple substrates into complex products. mdpi.com
Dynamic Control : Implementing genetic circuits for fine-tuned and dynamic control over metabolic pathways, which can optimize flux and increase yields. nih.gov
Chassis Cell Modification : Genetically modifying host organisms to improve their suitability for producing specific compounds, such as enhancing precursor supply or tolerance to the final product. mdpi.com
While cyanabactin itself is a product of rational chemical synthesis rather than a natural product, the principles of synthetic biology could hypothetically be applied to produce its precursors or novel derivatives. acs.orgnih.gov For natural product families, such as the cyanobactins produced by cyanobacteria, genome mining and pathway engineering are key strategies for discovering and producing new variants. researchgate.net These approaches have successfully been used to engineer cyanobacteria for the synthesis of novel products by leveraging their photosynthetic capabilities to convert CO2 into valuable carbon-based compounds. taylorfrancis.com
Expanding the Chemical Space of this compound Analogs
The development of this compound was a result of rational design, and this same approach is being used to expand the chemical space of related ABA receptor agonists. acs.orgnih.gov The goal of creating analogs is to improve upon the original molecule's properties, such as receptor affinity, selectivity, in-planta persistence, and spectrum of activity. mdpi.com The chemical structure of this compound provides a scaffold that can be systematically modified to probe structure-activity relationships. acs.orgnih.gov
Key structural components of this compound available for modification include:
The Arylnitrile Group : This moiety mimics the cyclohexenone oxygen of ABA and is critical for engaging with the receptor. acs.orgnih.gov
The Sulfonamide Linker : This component mimics ABA's carboxylate group. researchgate.net Altering its chemical properties could influence binding affinity and solubility.
The 4-Methylbenzyl Group : This substructure mimics the C6 methyl group of ABA. acs.org Modifications here could refine the molecule's fit within the receptor's binding pocket.
Research into analogs of other ABA agonists, such as pyrabactin (B1679896) and opabactin, demonstrates the potential of this strategy. sioc-journal.cnnih.gov For instance, the synthesis of novel opabactin analogs has yielded compounds with superior or comparable bioactivity in promoting stomatal closure and enhancing drought resistance. nih.gov Similarly, creating a library of this compound analogs could lead to new chemical tools with tailored effects on specific ABA receptors or enhanced efficacy for agricultural applications. The expansion of the chemical space for natural and synthetic products is a key strategy for discovering new bioactive compounds with novel functions. rsc.orgresearchgate.net
Table 1: Potential Modifications of the this compound Scaffold and Their Research Objectives
| Structural Component | Example Modification | Primary Research Objective |
|---|---|---|
| Arylnitrile Group | Replace cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Modulate hydrogen bonding and receptor engagement |
| Sulfonamide Linker | Substitute with alternative acidic mimics (e.g., carboxylate, tetrazole) | Alter binding affinity, solubility, and metabolic stability |
| 4-Methylbenzyl Group | Vary aryl substituents (e.g., halides, methoxy (B1213986) groups) or replace benzyl (B1604629) with other hydrophobic moieties | Optimize fit within the hydrophobic receptor pocket and enhance selectivity |
| Core Scaffold | Introduce conformational constraints (e.g., ring fusion) | Improve binding affinity and reduce off-target effects |
Deepening Mechanistic Understanding of Receptor Activation and Signaling
This compound was rationally designed as a potent agonist for a specific subset of ABA receptors, making it an invaluable tool for dissecting the ABA signaling pathway. acs.orgnih.gov It preferentially activates Pyrabactin Resistance 1 (PYR1) and its close homolog PYL1, which belong to the dimeric subfamily IIIA of ABA receptors. acs.orgresearchgate.net This selectivity helps to define these specific receptors as critical targets for manipulating plant water use. nih.gov
X-ray crystallography has provided a detailed view of how this compound activates its target receptor. A 1.63 Å resolution crystal structure of this compound in complex with PYR1 reveals the precise molecular interactions responsible for its high potency. acs.orgnih.govrcsb.org
Key interactions include:
The arylnitrile of this compound acts as a hydrogen bond acceptor, mimicking the ketone oxygen of ABA. acs.orgescholarship.org
This interaction helps to engage a conserved tryptophan residue in the receptor, known as the "tryptophan lock," which stabilizes the receptor in its active conformation. acs.orgnih.gov
The sulfonamide and 4-methylbenzyl substructures effectively mimic the carboxylate and C6 methyl groups of ABA, respectively, ensuring a snug fit into the receptor's ligand-binding pocket. acs.orgnih.govresearchgate.net
Upon binding, the this compound-PYR1 complex undergoes a conformational change that allows it to bind and inhibit Type 2C protein phosphatases (PP2Cs). escholarship.orgescholarship.org This inhibition is the crucial step that activates downstream signaling, leading to the phosphorylation of target proteins by SnRK2 kinases. nih.govescholarship.org These kinases then activate various downstream responses, including the regulation of ion channels in guard cells, which results in stomatal closure and reduced transpiration. nih.gov The high ligand efficiency of this compound, derived from its compact and well-designed structure, makes it a powerful agonist for triggering these ABA-like responses in vivo. acs.orgnih.gov
Table 2: Molecular Interactions between this compound and the PYR1 Receptor
Novel Applications in Sustainable Agriculture and Biotechnology
The primary driver for the development of this compound is the pressing need for new tools to manage water use in agriculture amid growing concerns about drought and diminishing freshwater supplies. acs.orgrcsb.org By activating ABA signaling, this compound can induce stomatal closure, thereby reducing water loss through transpiration. acs.orgnih.gov Treatments with this compound have been shown to effectively reduce whole-plant stomatal conductance in Arabidopsis, demonstrating that its potent in vitro activity translates to significant physiological effects. nih.govresearchgate.net This positions this compound and its future analogs as promising candidates for agrochemicals designed to enhance crop drought tolerance.
Beyond its direct application as a water-conservation agent, this compound serves broader roles in biotechnology:
A Probe for Plant Biology : As a selective agonist, it allows researchers to investigate the specific roles of subfamily IIIA ABA receptors in plant development and stress physiology. acs.org
Target Validation : The success of this compound validates the PYR1/PYL1 receptors as high-value targets for the development of next-generation plant growth regulators. acs.orgresearchgate.net
Biosensor Development : The underlying mechanism of ligand-induced protein interaction (PYR1 binding to PP2Cs) has been harnessed to engineer biosensors for detecting various small molecules, showcasing the versatility of the ABA receptor scaffold. escholarship.org
The broader field of cyanobacterial biotechnology also points toward sustainable solutions in agriculture, such as the use of cyanobacteria as biofertilizers and soil conditioners. openaccesspub.orgfrontiersin.org While distinct from the synthetic molecule this compound, the use of cyanobacteria in farming for carbon fixation and the production of valuable compounds represents a complementary biological approach to achieving environmental sustainability in agriculture. frontiersin.orgresearchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
